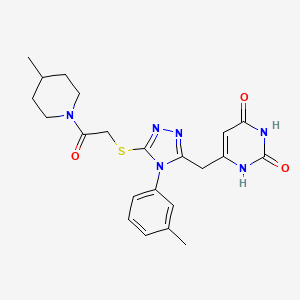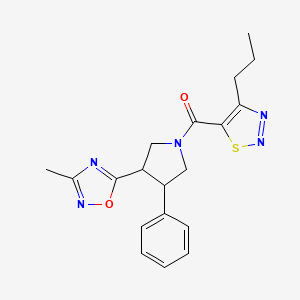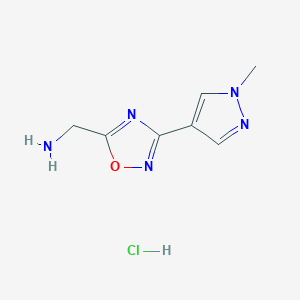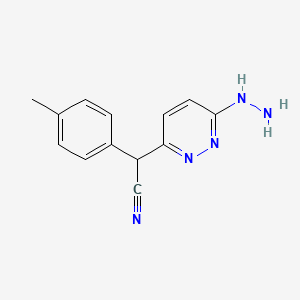![molecular formula C11H14N2O4 B2906677 6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid CAS No. 1439896-43-1](/img/structure/B2906677.png)
6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H14N2O4 . It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms, and tetrahydropyran, a six-membered ring with one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a carboxylic acid group and a tetrahydropyran ring through a methoxy bridge . The exact 3D structure and conformation would require more advanced computational chemistry techniques or experimental methods like X-ray crystallography to determine.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, boiling point, and melting point, are not specified in the available resources . These properties can be determined experimentally or estimated using computational chemistry methods.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
This compound serves as a synthetic intermediate in pharmaceutical research. It is utilized in the synthesis of various drugs due to its reactive carboxylic acid group, which can be transformed into esters, amides, and other derivatives . Its pyrimidine ring is a common motif in many drug molecules, making it a valuable precursor in medicinal chemistry.
Biological Material Research
The tetrahydropyran moiety of the compound is of interest in life science research. It can be used as a building block for biological materials or organic compounds, potentially aiding in the study of biological systems and processes .
Catalysis
Due to its chemical structure, this compound may act as a catalyst in various chemical reactions. Its ability to donate or accept electrons can be harnessed to accelerate reaction rates, particularly in organic synthesis .
Solvent Applications
The compound’s solubility in water and organic solvents like methanol makes it a candidate for use as a solvent or co-solvent in chemical reactions, potentially influencing reaction kinetics and product distribution .
Histone Deacetylase (HDAC) Inhibitor Synthesis
It may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, an enzyme involved in gene expression and implicated in cancer and other diseases .
Organic Synthesis Building Block
The compound’s functional groups make it a versatile building block in organic synthesis. It can undergo various chemical transformations, such as nucleophilic substitution reactions, to create a wide array of organic molecules .
Research Use Only (RUO) Applications
As a compound with a designation for Research Use Only , it is used in experimental settings to develop new methodologies and technologies in chemical research .
Safety and Handling Studies
The compound’s safety profile, including its irritant properties, makes it a subject of study in safety and handling protocols within laboratory and industrial settings. Understanding its interaction with biological tissues and materials is crucial for developing appropriate safety measures .
Eigenschaften
IUPAC Name |
6-(oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-11(15)9-5-10(13-7-12-9)17-6-8-1-3-16-4-2-8/h5,7-8H,1-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBXUPIEXBMLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=NC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2906598.png)


![Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate](/img/structure/B2906601.png)
![Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2906602.png)

![N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2906605.png)

![6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2906607.png)


![(Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2906612.png)
